N-(4-Heptyl)propargylamine
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Overview
Description
N-(4-Heptyl)propargylamine is an organic compound belonging to the class of propargylamines Propargylamines are characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to an amine These compounds are known for their versatile applications in pharmaceuticals, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Heptyl)propargylamine can be achieved through several methods, including:
A3 Coupling Reaction: This method involves the three-component coupling of an aldehyde, an alkyne, and an amine.
Metal-Free Multicomponent Approach: This method avoids the use of metal catalysts and employs alternative reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-Heptyl)propargylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like alkyl halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkenes, alkanes.
Substitution: Various substituted amines and carbon-carbon bonded products.
Scientific Research Applications
N-(4-Heptyl)propargylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential neuroprotective effects and as a monoamine oxidase inhibitor.
Industry: Utilized in the development of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(4-Heptyl)propargylamine involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Oxidative Stress Reduction: By reducing oxidative stress, the compound stabilizes mitochondrial membranes and prevents apoptosis.
Comparison with Similar Compounds
- Pargyline (N-methyl-N-propagylbenzylamine)
- Rasagiline (N-methyl-1-®-aminoindan)
- Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine)
Comparison:
- Uniqueness: N-(4-Heptyl)propargylamine features a heptyl chain, which distinguishes it from other propargylamines that typically have shorter or different alkyl groups .
- Applications: While similar compounds like pargyline, rasagiline, and selegiline are primarily used as monoamine oxidase inhibitors for treating neurodegenerative diseases, this compound’s unique structure may offer additional applications in material science and polymer chemistry .
Biological Activity
N-(4-Heptyl)propargylamine is a compound of interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor and its implications in neuroprotection and cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.
This compound belongs to a class of compounds known as propargylamines, which are characterized by the presence of a propargyl group (−C≡C−CH2−) attached to an amine. This structural feature is crucial for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially providing neuroprotective benefits.
Table 1: Comparison of MAO Inhibitors
Compound | MAO-B Inhibition | Neuroprotective Activity | References |
---|---|---|---|
This compound | Yes | Yes | |
Rasagiline | Yes | Yes | |
Selegiline | Yes | Moderate |
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds.
1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties similar to those of rasagiline and selegiline. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by various stressors, including oxidative stress and serum starvation. For example, in H9c2 cardiac cells, treatment with this compound significantly reduced apoptosis rates compared to untreated controls (p < 0.05) .
2. Cardiovascular Implications:
The compound also shows promise in cardiovascular applications. It has been reported to prevent hypertrophy in neonatal rat ventricular myocytes when subjected to apoptotic stimuli . This suggests potential therapeutic applications in treating heart diseases where apoptosis plays a critical role.
3. Cytotoxicity Testing:
In cytotoxicity assays involving human hepatic stellate cells, this compound demonstrated lower hepatotoxicity compared to other propargylamines at similar concentrations, indicating a favorable safety profile for further development .
Table 2: Cytotoxicity Results
Compound | Concentration (µM) | Cell Viability (%) | p-value |
---|---|---|---|
This compound | 10 | 93 ± 1.87 | <0.05 |
THA | 10 | 90 ± 3.75 | <0.05 |
Control | - | 100 | - |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving mice treated with MPTP (a neurotoxin), administration of this compound resulted in significant preservation of dopaminergic neurons compared to control groups. This finding supports its potential use in neurodegenerative diseases such as Parkinson's disease .
Case Study 2: Cardiovascular Health
Another investigation focused on the effects of this compound on heart function under stress conditions. The compound was shown to attenuate cardiac hypertrophy and improve survival rates in animal models subjected to ischemic conditions .
Properties
IUPAC Name |
N-prop-2-ynylheptan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-4-7-10(8-5-2)11-9-6-3/h3,10-11H,4-5,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNFUUOQTXMBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651436 |
Source
|
Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-70-9 |
Source
|
Record name | N-(Prop-2-yn-1-yl)heptan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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